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Abstract
Replication Initiator 1 (REPIN1), also known as RIP60, is a multifaceted zinc finger protein

implicated in a range of critical cellular processes, from DNA replication to metabolic regulation.

Initially identified through its involvement in the initiation of DNA replication, its functional

repertoire has expanded to include transcriptional regulation of genes involved in adipogenesis,

lipid metabolism, and glucose transport. This technical guide provides a comprehensive

overview of the discovery, history, and key experimental findings related to REPIN1. It is

designed to serve as a resource for researchers and professionals in drug development,

offering detailed experimental methodologies, a summary of quantitative data, and

visualizations of associated molecular pathways and experimental workflows.

Discovery and Initial Characterization
REPIN1 was first identified in a study focused on the replication of the dihydrofolate reductase

(DHFR) gene in Chinese hamsters.[1] The protein, then named RIP60, was identified as a 60-

kDa polypeptide that binds to a replication initiation region.[1][2] This binding occurred near a

segment of stably bent DNA.[1] Early investigations using protein-DNA cross-linking

experiments were instrumental in its discovery.[1] The co-fractionation of an ATP-dependent

DNA helicase with origin-specific DNA-binding activity suggested a role for RIP60 in the

initiation of chromosomal DNA synthesis in mammalian cells.[1]
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Nomenclature and Gene Location
The protein is encoded by the REPIN1 gene. In humans, the REPIN1 gene is located on

chromosome 7q36.1, spanning from base pair 150,368,189 to 150,374,044.[1] In mice, the

orthologous gene, Repin1, is found on chromosome 6.[1] The protein has several aliases,

including AP4, RIP60, and ZNF464.[1][2]

Table 1: Gene and Protein Identifiers for REPIN1

Identifier Type Human Mouse

Gene Symbol REPIN1 Repin1

NCBI Gene ID 29803 58887

Ensembl ID ENSG00000214022 ENSMUSG00000052751

UniProtKB ID Q9BWE0 Q5U4E2

Aliases AP4, RIP60, ZNF464 Zfp464

Molecular Structure and Function
REPIN1 is a polydactyl zinc finger protein, characterized by the presence of 15 zinc finger

DNA-binding motifs organized into three zinc finger hand clusters.[1] This structure facilitates

its primary function as a sequence-specific DNA-binding protein.[3]

DNA Binding and Replication Initiation
REPIN1 is a key component of the nuclear origin of replication recognition complex.[1][4] It

initiates chromosomal replication by binding to specific DNA sequences.[1] The protein

recognizes and binds to 5'-ATT-3' motifs on reiterated sequences downstream of the origin of

bidirectional replication (OBR) and to a second homologous sequence in the opposite

orientation within the OBR zone.[1] This binding of ATT-rich and T-rich DNA sequences can

facilitate DNA bending.[3]

Transcriptional Regulation
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Beyond its role in DNA replication, REPIN1 is predicted to be involved in the regulation of

transcription via RNA polymerase II.[1][2] This function is linked to its expression in various

tissues and its influence on genes related to metabolic processes.

Role in Metabolism and Adipogenesis
A significant body of research has highlighted the role of REPIN1 in metabolic regulation,

particularly in adipose tissue and the liver, where it is highly expressed.[1][5]

Adipogenesis and Lipid Metabolism
Studies have implicated REPIN1 in the regulation of genes involved in adipogenesis, lipid

droplet formation and fusion, and the transport of glucose and fatty acids in adipocytes.[1] For

instance, Repin1 deficiency in the adipose tissue of mice leads to decreased adipose tissue

mass and smaller adipocytes.[6] Furthermore, a knockdown of REPIN1 in human in vitro

differentiated adipocytes resulted in increased glycerol release.[5][6]

Regulation of Metabolic Genes
REPIN1 may regulate the expression of genes involved in cellular fatty acid import, such as

SCARB1/CD36.[3][7] In mice, hepatic deletion of Repin1 leads to changes in the expression of

downstream targets including Cd36, Pparg, and Glut2.[5]

Association with Disease
Alterations in REPIN1 function and expression have been linked to several diseases, most

notably nonalcoholic fatty liver disease (NAFLD) and osteoporosis.[2][8][9]

Nonalcoholic Fatty Liver Disease (NAFLD)
A specific 12-base pair deletion variant in the human REPIN1 gene has been identified as a

genetic factor that may be associated with a lower risk for the development of NAFLD.[8] A

study on individuals with obesity found that homozygous carriers of this deletion had

significantly lower NAFLD activity and fibrosis scores.[8] In mice, liver-specific knockdown of

Repin1 using small interfering RNA (siRNA) showed potential for the prevention and treatment

of NAFLD.[8]
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Osteoporosis
In the context of osteoporosis, REPIN1 has been found to regulate iron metabolism and

osteoblast apoptosis.[9] Iron overload, a condition that can contribute to osteoporosis, has

been shown to be mitigated by the knockdown of REPIN1.[9] The proposed mechanism

involves REPIN1 regulating the expression of Lipocalin-2 (LCN2), which in turn affects the

mitochondrial apoptosis pathway through proteins like Cytochrome C, BAX, and BCL2.[9]

Table 2: REPIN1 Association with Disease Pathophysiology

Disease REPIN1's Role
Key Molecular
Players

Experimental
Evidence

NAFLD

A deletion variant is

associated with a

lower risk of NAFLD.

[8]

-

Human genetic

association study;

siRNA knockdown in

mice.[8]

Osteoporosis

Regulates iron

metabolism and

osteoblast apoptosis.

[9]

LCN2, Cytochrome C,

BAX, BCL2

Knockdown

experiments in vitro

and in vivo.[9]

Experimental Methodologies
The following sections detail the protocols for key experiments that have been instrumental in

elucidating the function of REPIN1.

Protein-DNA Cross-linking Experiments
This method was crucial for the initial identification of REPIN1 (as RIP60).

Objective: To identify proteins that directly bind to a specific DNA region, such as a

replication origin.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519990/
https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519990/
https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519990/
https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7056046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7056046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519990/
https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture Chinese hamster cells and synchronize them at the G1/S boundary of the cell

cycle.

Isolate nuclei and incubate them in a replication-permissive buffer containing

bromodeoxyuridine triphosphate (BrdU-TP).

Irradiate the nuclei with UV light to cross-link proteins to the BrdU-substituted DNA.

Extract the DNA and digest it with restriction enzymes to generate fragments of a

manageable size.

Immunoprecipitate the cross-linked protein-DNA complexes using an antibody specific for

the protein of interest (or use a general method to enrich for cross-linked complexes).

Reverse the cross-links and analyze the associated DNA fragments by Southern blotting

or PCR to identify the specific binding sites.

siRNA-mediated Knockdown of REPIN1
This technique has been used to study the functional consequences of reduced REPIN1

expression.

Objective: To specifically reduce the expression of REPIN1 in cultured cells or in vivo to

study its function.

Protocol (in vitro):

Synthesize or obtain validated small interfering RNA (siRNA) molecules targeting the

REPIN1 mRNA sequence.

Culture the target cells (e.g., HepG2 cells, primary adipocytes) to an appropriate

confluency.

Prepare a transfection complex by mixing the REPIN1 siRNA with a suitable transfection

reagent in serum-free medium.

Incubate the cells with the transfection complex for a specified period (e.g., 4-6 hours).
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Replace the transfection medium with complete growth medium and incubate for 24-72

hours to allow for REPIN1 knockdown.

Harvest the cells and assess the knockdown efficiency by quantitative real-time PCR

(qRT-PCR) for mRNA levels and/or Western blotting for protein levels.

Perform downstream functional assays (e.g., gene expression analysis, metabolic

assays).

Affinity Capture-Mass Spectrometry (AC-MS)
This high-throughput method has been used to identify protein interaction partners of REPIN1.

Objective: To identify proteins that physically interact with REPIN1 within a cellular context.

Protocol:

Generate a cell line (e.g., HEK293T) that expresses a tagged version of REPIN1 (e.g.,

with a FLAG or HA epitope tag).

Lyse the cells under conditions that preserve protein-protein interactions.

Incubate the cell lysate with an antibody or affinity resin that specifically binds to the tag on

REPIN1.

Wash the resin to remove non-specifically bound proteins.

Elute the REPIN1 protein and its interacting partners from the resin.

Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass

spectrometry (e.g., LC-MS/MS).

Analyze the mass spectrometry data to identify the proteins that were co-purified with

REPIN1.

Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows related to REPIN1.
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Caption: REPIN1's role in the initiation of DNA replication.
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Caption: REPIN1's regulatory role in metabolic pathways.
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Caption: Experimental workflow for siRNA-mediated knockdown of REPIN1.
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REPIN1 has emerged from being known solely as a DNA replication initiator to a protein with

significant regulatory roles in metabolism and disease. Its intricate involvement in

adipogenesis, lipid metabolism, and the pathophysiology of conditions like NAFLD and

osteoporosis makes it a compelling target for further research and potential therapeutic

intervention. This guide provides a foundational understanding of REPIN1, summarizing the

key discoveries and experimental approaches that have shaped our current knowledge of this

important nuclear protein. Future investigations into its precise molecular mechanisms and

protein interaction networks will undoubtedly uncover new avenues for understanding and

treating metabolic and age-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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